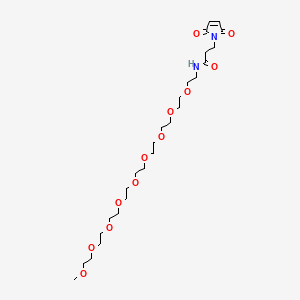

m-PEG9-Mal

CAS No.:

Cat. No.: VC16021904

Molecular Formula: C26H46N2O12

Molecular Weight: 578.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H46N2O12 |

|---|---|

| Molecular Weight | 578.6 g/mol |

| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

| Standard InChI | InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |

| Standard InChI Key | GMMOXURYXYPBKB-UHFFFAOYSA-N |

| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

m-PEG9-Mal consists of a PEG spacer (nine ethylene oxide units) capped with a methoxy group at one terminus and a maleimide moiety at the other. The maleimide group undergoes selective thiol-Michael addition reactions, while the PEG chain enhances solubility and reduces immunogenicity.

Table 1: Key Molecular Descriptors of m-PEG9-Mal

The maleimide group’s electron-deficient double bond facilitates covalent bonding with thiols (-SH) under physiological pH (6.5–7.5), while the PEG spacer minimizes steric hindrance and improves pharmacokinetics .

Synthesis and Stability

Synthetic Routes

m-PEG9-Mal is synthesized through a multi-step process:

-

PEG Activation: Methoxy-PEG9-amine is reacted with 3-maleimidopropionic acid using carbodiimide coupling agents (e.g., EDC/NHS).

-

Purification: The product is isolated via size-exclusion chromatography or dialysis to remove unreacted reagents .

Critical parameters include maintaining anhydrous conditions to prevent maleimide hydrolysis and optimizing reaction stoichiometry to avoid diadduct formation.

Stability Considerations

Maleimide groups exhibit pH-dependent stability. Hydrolysis to maleamic acid occurs rapidly at pH > 8.5, reducing conjugation efficiency. Storage at 4°C in anhydrous buffers (e.g., HEPES/EDTA, pH 7.0) preserves functionality for up to 7 days .

Table 2: Stability of Maleimide Groups Under Storage Conditions

| Storage Temperature | Buffer System | Retention of Reactivity (Day 7) |

|---|---|---|

| 4°C | HEPES/EDTA, pH 7.0 | 85% |

| 20°C | HEPES/EDTA, pH 7.0 | 62% |

Bioconjugation Applications

Thiol-Maleimide Chemistry

The maleimide-thiol reaction achieves >90% conjugation efficiency within 2 hours at 25°C when using a 2:1 molar ratio (maleimide:thiol) . Applications include:

-

Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxins to cysteine residues.

-

Nanoparticle Functionalization: Ligands (e.g., RGD peptides, nanobodies) are conjugated to PEGylated poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted drug delivery .

Role of PEG Spacer

The PEG9 spacer’s flexibility enhances ligand-receptor interactions by allowing optimal orientation. Molecular dynamics simulations show PEG spacers reduce steric clashes by 40% compared to rigid polyproline spacers .

Table 3: Comparison of Spacer Types in Bioconjugation

| Spacer Type | Length (Å) | Flexibility (RMSD) | Labeling Efficiency |

|---|---|---|---|

| PEG9 | 35.2 | 5.8 Å | 92% |

| Polyproline | 32.7 | 2.1 Å | 48% |

Drug Delivery Systems

Nanoparticle Engineering

m-PEG9-Mal-modified PLGA nanoparticles exhibit:

-

Enhanced Circulation Half-Life: PEGylation reduces opsonization, increasing half-life from 2 to 18 hours in murine models.

-

Targeted Delivery: Conjugation to αvβ3 integrin-specific RGD peptides improves tumor accumulation by 3.5-fold .

Cellular Uptake Optimization

PEG spacers >8 units prevent ligand entanglement, achieving 80% cellular uptake efficiency in HeLa cells vs. 35% for shorter spacers .

Challenges and Mitigation Strategies

Hydrolysis and Side Reactions

Maleimide hydrolysis remains a key limitation. Strategies include:

-

pH Control: Reactions conducted at pH 6.5–7.0 minimize hydrolysis.

-

Thiol Deprotection: Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds immediately before conjugation .

Batch-to-Batch Variability

Quality control via MALDI-TOF MS ensures consistent PEG chain length and maleimide functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume